![molecular formula C17H19N5O2 B2491354 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2097926-46-8](/img/structure/B2491354.png)
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of organic molecules characterized by the presence of oxazole and pyrazole rings. These structures are known for their diverse biological activities and potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of compounds with oxazole and pyrazole structures often involves multi-step reactions, starting with the formation of the core structure followed by functionalization at specific positions. For instance, the synthesis of related compounds has been described using reactions such as cyclization, N-alkylation, and condensation steps under various conditions (Sarhan et al., 2017).
Molecular Structure Analysis
Molecular structure characterization of such compounds typically employs techniques like NMR, X-ray crystallography, and mass spectrometry. These methods help elucidate the arrangement of atoms within the molecule and confirm the presence of desired functionalities (Kanno et al., 1991).
Chemical Reactions and Properties
Compounds containing oxazole and pyrazole rings participate in a variety of chemical reactions, including hydrogen bonding, pi-pi interactions, and coordination with metal ions, which can lead to the formation of complex structures with interesting properties (Chkirate et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are influenced by the molecular structure. The presence of different functional groups and their arrangement significantly affect these properties, as demonstrated in the study of polymorphs of similar compounds (Plutenko et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the molecular framework and the presence of electron-donating or withdrawing groups. Studies on related compounds show how modifications in the structure can lead to variations in biological activity and interaction with biological targets (Sunder et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Research efforts have been directed toward the synthesis of innovative heterocycles, highlighting the versatility of related precursors in generating a variety of compounds, such as pyrrole, pyridine, and coumarin derivatives. These compounds have been evaluated for their potential as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
- Another strand of research has focused on the antimicrobial activities of new heterocycles incorporating the antipyrine moiety, underlining the potential of these compounds in combating microbial infections (Bondock et al., 2008).
- The orientation towards asymmetric transfer hydrogenation of ketones using related complexes has been explored, indicating the chemical utility of these compounds in catalytic processes (Magubane et al., 2017).
Biological Applications
- Compounds derived from similar chemical structures have been investigated for their potential in creating novel coordination complexes with metals like Co(II) and Cu(II). These complexes have been analyzed for their antioxidant activity, suggesting applications in the development of new antioxidant agents (Chkirate et al., 2019).
- Additionally, research into the regioselective and regiospecific reactions of related compounds with hydrazine has provided insights into the synthesis of new heterocyclic compounds with potential applications in medicinal chemistry and drug design (Didenko et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-12-16(13(2)24-21-12)8-17(23)19-6-7-22-11-15(10-20-22)14-4-3-5-18-9-14/h3-5,9-11H,6-8H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQINEBIGXFTED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)benzonitrile](/img/structure/B2491271.png)
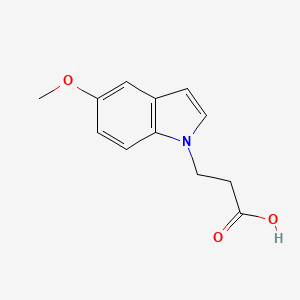

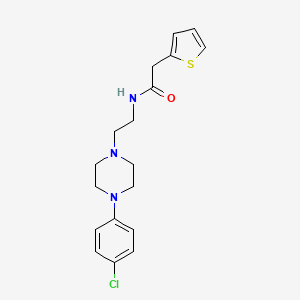
![Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate](/img/structure/B2491281.png)
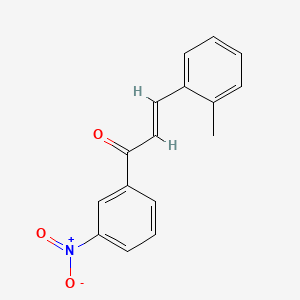
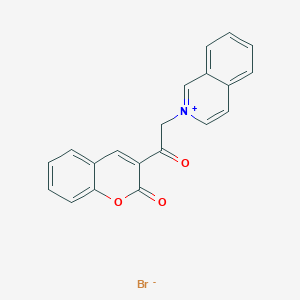

![6-Methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2491288.png)
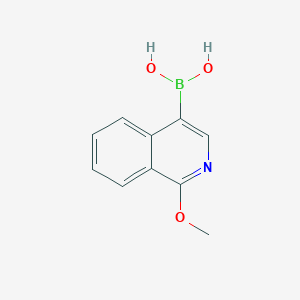

![5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2491291.png)
![Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2491292.png)
![Methyl (E)-4-[(1-benzylsulfonylpiperidin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2491293.png)